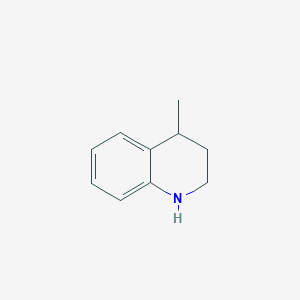

4-Méthyl-1,2,3,4-tétrahydroquinoléine

Vue d'ensemble

Description

4-Methyl-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C10H13N and its molecular weight is 147.22 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Methyl-1,2,3,4-tetrahydroquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methyl-1,2,3,4-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1,2,3,4-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Réactions en domino dans la synthèse de médicaments

4-Méthyl-1,2,3,4-tétrahydroquinoléine: est utilisée dans les réactions en domino, qui sont une série de processus chimiques qui se produisent séquentiellement sans nécessiter d'isoler les intermédiaires . Cette méthode est très efficace pour la synthèse de produits naturels bioactifs et d'agents pharmaceutiques. Le composé sert d'intermédiaire clé dans la création de molécules complexes, contribuant aux stratégies de conception de médicaments synthétiques avec une économie d'atomes et une sélectivité élevées.

Synthèse de molécules hybrides pour l'évaluation biologique

Les chercheurs ont synthétisé une molécule hybride combinant This compound avec l'ibuprofène . Ce nouveau composé a été évalué pour ses propriétés antioxydantes, antitrypsiques et anti-inflammatoires. Ces hybrides sont prometteurs pour le développement de nouveaux agents thérapeutiques à activité biologique accrue.

Thérapie de la maladie d'Alzheimer

Les analogues structuraux de This compound ont été étudiés pour leur potentiel en thérapie de la maladie d'Alzheimer . Des composés comme le clioquinol peuvent chélater les métaux et peuvent empêcher l'oxydation du cuivre dans les fibrilles bêta-amyloïdes, ce qui est un aspect important de la pathologie d'Alzheimer.

Recherche sur la maladie de Parkinson

Des composés similaires à This compound ont été étudiés dans le contexte de la maladie de Parkinson . Ces études se concentrent sur la compréhension de la formation des corps de Lewy et sur le développement de modèles animaux plus réalistes de la maladie de Parkinson, ce qui pourrait conduire à de meilleures stratégies thérapeutiques.

Synthèse de produits naturels

La partie tétrahydroquinoléine, une structure centrale dans This compound, est présente dans divers produits naturels . Ces produits naturels présentent une large gamme d'activités biologiques et sont utilisés dans la production de nouveaux matériaux, servant de précurseurs importants pour des molécules plus complexes dotées de bio-utilités.

Safety and Hazards

Orientations Futures

The future directions in the research of 4-Methyl-1,2,3,4-tetrahydroquinoline could involve the development of new synthetic approaches towards this class of compounds due to their pharmacological relevance . They may also prove to be promising candidates for various infectious diseases, such as malaria, tuberculosis, HIV-infection, HSV-infection, leishmaniasis, etc .

Mécanisme D'action

Target of Action

4-Methyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities against various infective pathogens and neurodegenerative disorders . The primary targets of these compounds are often associated with the nervous system, particularly in the context of neurodegenerative disorders . .

Mode of Action

Tetrahydroquinoline derivatives are known to interact with their targets in a way that exerts diverse biological activities . These interactions often involve the modulation of biochemical pathways, leading to changes in cellular function .

Biochemical Pathways

For instance, they have been associated with the modulation of pathways related to oxidative stress and neurodegeneration .

Result of Action

Tetrahydroquinoline derivatives are known to exert diverse biological activities, which can lead to various cellular effects . For instance, they have been associated with neuroprotective effects in the context of neurodegenerative disorders .

Analyse Biochimique

Biochemical Properties

For instance, some tetrahydroquinolines have been found to exhibit analgesic activity .

Cellular Effects

The cellular effects of 4-Methyl-1,2,3,4-tetrahydroquinoline are not well-documented. Related compounds have been shown to influence cell function. For example, 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been found to have neuroprotective properties, affecting the functioning of the antioxidant system, the activity of NADPH-generating enzymes and chaperones, and the level of apoptotic processes in rats with rotenone-induced Parkinson’s Disease .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 4-Methyl-1,2,3,4-tetrahydroquinoline in laboratory settings. Related compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Related compounds have been studied for their effects at different dosages .

Metabolic Pathways

It is known that tetrahydroquinolines are produced by the hydrogenation of quinolines .

Transport and Distribution

Related compounds have been studied for their transport and distribution .

Subcellular Localization

Related compounds have been studied for their subcellular localization .

Propriétés

IUPAC Name |

4-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h2-5,8,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNZWCYNCDWCJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864885 | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19343-78-3 | |

| Record name | 4-Methyl-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19343-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-4-methylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019343783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-4-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAHYDRO-4-METHYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCF8IC3A94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

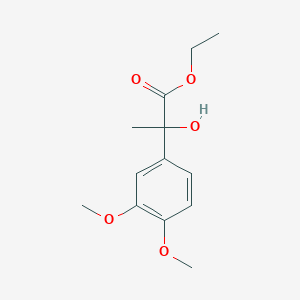

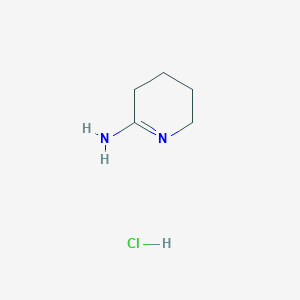

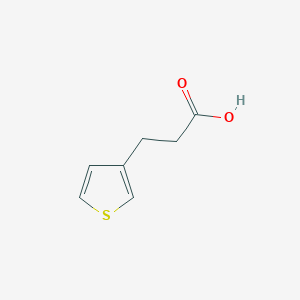

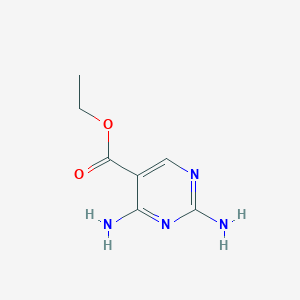

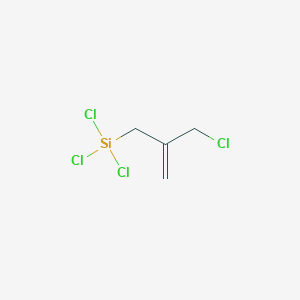

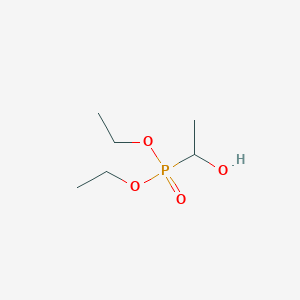

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.